molecular formula C15H21N3O3S B2645352 N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 2034591-78-9

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2645352
CAS No.: 2034591-78-9
M. Wt: 323.41
InChI Key: CWFCECQWIWIZLO-UHFFFAOYSA-N
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Description

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic chemical compound designed for research purposes. It belongs to the pyrazole carboxamide class, a group of compounds noted for their potential in modulating biological pathways . Patents on related pyrazole carboxamide structures indicate broad research utility, particularly in the investigation of disease mechanisms and the development of therapeutic strategies . The structure of this compound, which incorporates both a pyrazole core and a thiophene ring, is of significant interest in medicinal chemistry for the exploration of novel enzyme and receptor interactions. Its primary research value lies in its potential as a key intermediate or tool compound for scientists developing new active molecules for pharmaceutical and agrochemical applications . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-2-ylpentyl)-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3S/c1-18-10-12(15(17-18)21-2)14(20)16-7-5-11(6-8-19)13-4-3-9-22-13/h3-4,9-11,19H,5-8H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFCECQWIWIZLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCCC(CCO)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to modulate specific biological pathways could make it useful in the treatment of diseases such as cancer, inflammation, and neurological disorders.

Industry

In industrial applications, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the thiophene moiety, which is known for its conductive properties.

Mechanism of Action

The mechanism of action of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The exact pathways involved depend on the specific biological context, but common targets could include kinases, ion channels, and G-protein coupled receptors.

Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its:

  • Pentyl chain : Substituted with a hydroxy group at position 5 and a thiophen-2-yl group at position 3.
  • Pyrazole-4-carboxamide : Modified with 3-methoxy and 1-methyl substituents.

Comparison with Sulfonamide Derivatives

Compounds in and (e.g., 85–101) share the N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl) backbone but differ in their sulfonamide-linked aromatic or heterocyclic groups. For example:

  • Compound 85 : Incorporates a pyrazole-sulfonamide linkage, enhancing solubility but lacking the hydroxy-pentyl chain.
Compound ID Core Structure Functional Groups Key Differences
Target Compound Pyrazole-4-carboxamide 5-hydroxy-pentyl, thiophen-2-yl Carboxamide linkage, hydroxy substituent
85 () Benzo[d]thiazole-thiophene Sulfonamide, pyrazole Sulfonamide vs. carboxamide; no hydroxy-pentyl
96 () Benzo[b]thiophene-sulfonamide Methyl, thiophene Sulfonamide linkage; shorter alkyl chain

These sulfonamide derivatives often exhibit higher molecular weights and altered solubility profiles compared to the target compound due to their bulkier substituents .

Comparison with Pyrazole and Thiophene Hybrids

and highlight compounds combining pyrimidine, pyrazole, and thiophene moieties:

  • Compound 1 (): A pyrimidine-thiophene carboxamide with dichlorophenyl and methylamino groups, emphasizing halogenated aromatic interactions.
  • Compound 13 (): A thiophene-enone linked to a methoxybenzothiazole, showing potent anticancer activity (higher than doxorubicin).
Compound ID Core Structure Functional Groups Key Differences
Target Compound Pyrazole-thiophene Hydroxy-pentyl, methoxy Absence of enone or halogenated aromatics
Compound 13 () Thiophene-enone Methoxybenzothiazole Enone system for electrophilic reactivity

The target compound’s hydroxy-pentyl chain may improve aqueous solubility compared to the lipophilic enone systems in .

Comparison with Pentyl-Chain Derivatives

and describe compounds with extended alkyl chains and thiophene substituents:

  • Patent Compound (): A pentyl-linked imino-sugar with aryl/heteroaryl methoxy groups, designed as glucosylceramide synthase inhibitors.
Compound ID Core Structure Functional Groups Key Differences
Target Compound Pyrazole-carboxamide Hydroxy-pentyl, methoxy Carboxamide vs. amine/heterocyclic linkages
Patent Compound () Imino-sugar Aryl/heteroaryl methoxy Sugar backbone vs. pyrazole

The hydroxy-pentyl group in the target compound may enhance membrane permeability compared to the rigid imino-sugar scaffold in .

Physicochemical and Pharmacological Implications

  • Solubility : The hydroxy-pentyl chain likely improves water solubility compared to purely aromatic analogs (e.g., ’s sulfonamides).
  • Bioactivity : While sulfonamide derivatives () show anticancer or enzyme-inhibitory activity, the carboxamide linkage in the target compound may favor different target interactions (e.g., kinase inhibition or receptor modulation).
  • Stability: The absence of reactive enones (cf. ) suggests greater metabolic stability.

Biological Activity

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Molecular Characteristics

  • Molecular Formula : C14H17N3O3S2
  • Molecular Weight : 329.43 g/mol

The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of thiophene and hydroxyl groups enhances its pharmacological potential.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Enzymes : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Receptors : It can modulate receptor activity, potentially influencing cellular signaling pathways.

Pharmacological Properties

Research indicates that compounds with a pyrazole scaffold exhibit a broad spectrum of biological activities, including:

  • Anti-inflammatory : Studies have shown that pyrazole derivatives can significantly reduce inflammation markers such as TNF-α and IL-6 .
  • Anticancer : Some derivatives demonstrate cytotoxic effects against various cancer cell lines.
  • Antimicrobial : The compound has potential antimicrobial properties against both bacterial and fungal strains .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of TNF-α and IL-6
AnticancerCytotoxicity against cancer cell lines
AntimicrobialActivity against E. coli and fungi

Research Insights

  • Anti-inflammatory Activity :
    • A study reported that pyrazole derivatives showed up to 85% inhibition of TNF-α at concentrations as low as 10 µM compared to standard drugs like dexamethasone .
  • Anticancer Properties :
    • Research indicated that certain pyrazole derivatives could induce apoptosis in cancer cells through caspase activation, suggesting a mechanism for their anticancer effects.
  • Antimicrobial Effects :
    • In vitro tests revealed that the compound exhibited significant antimicrobial activity against several strains of bacteria, including E. coli, at concentrations comparable to standard antibiotics .

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